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These application notes provide a comprehensive overview and detailed protocols for the
phylogenetic analysis of G2P[1] rotavirus genome segments. Understanding the genetic
evolution and diversity of G2P[1] strains is crucial for vaccine development, molecular
epidemiology, and tracking the emergence of novel or reassortant viruses.

Introduction to G2P[1] Rotavirus

Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children
worldwide. The virus has a segmented genome consisting of 11 double-stranded RNA
segments, which allows for genetic reassortment during co-infection, contributing to its vast
genetic diversity. The classification of rotaviruses is based on the two outer capsid proteins,
VP7 (G-type) and VP4 (P-type). The G2P[1] genotype is one of the most common
combinations globally.[2] The majority of G2P[1] strains possess a DS-1-like genomic
constellation, denoted as G2-P[1]-12-R2-C2-M2-A2-N2-T2-E2-H2.[3][4] Phylogenetic analysis
of each of the 11 gene segments is essential to understand the evolutionary dynamics, identify
reassortment events, and monitor the circulation of different genetic lineages.[5]
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The genetic diversity within G2P[1] rotaviruses can be quantified by comparing the nucleotide

and amino acid sequences of their 11 gene segments. The following tables summarize

representative data on the percentage identity observed in various studies.

Table 1: Nucleotide Sequence ldentity (%) of G2P[1] Rotavirus Genome Segments from a

Study in Kenya.[6]

Genome Segment

Percentage Nucleotide Similarity

VP1 93.9-100
VP2 97.2-100
VP3 85-100
VP4 94.3-100
VP6 94.0-100
VP7 94.3-100
NSP1 93-100
NSP2 93-100
NSP3 93-100
NSP4 85-100
NSP5 93-100

Table 2: Amino Acid Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a

Study in Kenya.[6]
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Genome Segment Percentage Amino Acid Similarity
VP1 98.0-100
VP2 99.2-100
VP3 Not Reported
VP4 96.8-100
VP6 96.0-100
VP7 96.3-100
NSP1 Not Reported
NSP2 Not Reported
NSP3 Not Reported
NSP4 Not Reported
NSP5 Not Reported

Table 3: Nucleotide and Amino Acid Sequence Identity (%) of G2P[1] RVA Strains from a 2022
Study in China.

Gene Segment Nucle-:otide Sequence Amin-o Acid Sequence
Identity (%) Identity (%)

VP1 96.1-100 Not Reported

VP2 96.1-100 Not Reported

VP3 87-100 Not Reported

VP4 96.1-99.9 95.3-99.9

VP6 96.1-100 Not Reported

VP7 >04.8 >04.7

NSP1-NSP3, NSP5 94.7-100 Not Reported

NSP4 82.1-100 Not Reported
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Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the
phylogenetic analysis of G2P[1] rotavirus genome segments.

Protocol 1: Viral RNA Extraction from Stool Samples

This protocol describes the extraction of high-quality rotavirus dsRNA from fecal specimens, a
critical first step for downstream molecular analyses.

Materials:

10% (w/v) stool suspension in phosphate-buffered saline (PBS)

QIAamp Viral RNA Mini Kit (Qiagen) or similar

Microcentrifuge

Vortex mixer

Nuclease-free water

Procedure:

Prepare a 10% (w/v) suspension of the stool sample in PBS.

» Vortex the suspension vigorously for 1 minute to homogenize.

 Clarify the suspension by centrifuging at 13,000 x g for 10 minutes at 4°C.

o Carefully collect the supernatant, avoiding the pelleted debris.

» Proceed with RNA extraction using the QIAamp Viral RNA Mini Kit according to the
manufacturer's instructions.

o Elute the viral RNA in 50-60 pL of nuclease-free water.

e Store the extracted RNA at -80°C until further use.
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Protocol 2: Full-Length Amplification of all 11 Genome
Segments via RT-PCR

This protocol utilizes a set of universal primers to amplify the entire coding regions of all 11
rotavirus gene segments in a one-step RT-PCR reaction.

Materials:

Extracted viral RNA

One-Step RT-PCR Kit (e.g., Qiagen OneStep RT-PCR Kit)

Universal Rotavirus Primers (see Table 4)

Thermal cycler

Agarose gel electrophoresis system

Table 4: Universal Primers for Full-Length Amplification of Rotavirus Gene Segments.
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Gene Primer Name Primer Sequence (5' to 3')

GGCTTTTAAAAGCGCTGCA
All Beg-S

G

GTCACATCATACAATTCTAAT
All End-S

CTAAG

TGGCTTCGCCATTTTATAGA
VP1 Con3

CA

ATTGATGGTAAATCATAGGTT
VP1 Con2

C

GGCTTTTAAAGCGCTGCAG
VP2 Beg-VP2

ATGGGGAATGC

GTCACATCATACAATTCTAAT
VP2 End-VP2

CTAAGTTAT

GGCTTTTAAAAGCGCTGCA
VP3 Beg-VP3

GATGGCTTCACTC

GTCACATCATACAATTCTAAT
VP3 End-VP3

CTAAGTTATTA

GGCTTTTAAAAGCGCTGCA
VP4 Beg-VP4

GATGGCTTCGCTC

GTCACATCATACAATTCTAAT
VP4 End-VP4

CTAAGTTATGA

GGCTTTTAAAAGCGCTGCA
VP6 Beg-VP6

GATGGAATCTACA

GTCACATCATACAATTCTAAT
VP6 End-VP6

CTAAGTTATCA

GGCTTTTAAAAGCGCTGCA
VP7 Beg-VP7

GATGGATGGTCTC

GTCACATCATACAATTCTAAT
VP7 End-VP7

CTAAGTTATTA
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GGCTTTTAAAAGCGCTGCA
NSP1 Beg-NSP1

GATGGAGTACTTC

GTCACATCATACAATTCTAAT
NSP1 End-NSP1

CTAAGTTATTT

GGCTTTTAAAAGCGCTGCA
NSP2 Beg-NSP2

GATGGAAAATATG

GTCACATCATACAATTCTAAT
NSP2 End-NSP2

CTAAGTTATCA

GGCTTTTAAAAGCGCTGCA
NSP3 Beg-NSP3

GATGGCTTCATTA

GTCACATCATACAATTCTAAT
NSP3 End-NSP3

CTAAGTTATTC

GGCTTTTAAAAGCGCTGCA
NSP4 Beg-NSP4

GATGGAAGTTCTA

GTCACATCATACAATTCTAAT
NSP4 End-NSP4

CTAAGTTATTA

GGCTTTTAAAAGCGCTGCA
NSP5 Beg-NSP5

GATGGAGCAAATG

GTCACATCATACAATTCTAAT
NSP5 End-NSP5

CTAAGTTATGA

Procedure:

e Set up the one-step RT-PCR reaction as follows (50 pL total volume):

(¢]

5x RT-PCR Buffer: 10 pL

[¢]

dNTP Mix (10 mM each): 2 uL

o

Forward Primer (10 puM): 2 pL

[e]

Reverse Primer (10 uM): 2 uL
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o RT-PCR Enzyme Mix: 2 pL
o Extracted RNA: 5 pL

o Nuclease-free water: to 50 pL

» Perform the thermal cycling with the following conditions:
o Reverse Transcription: 50°C for 30 minutes
o |nitial PCR Activation: 95°C for 15 minutes
o 35-40 Cycles:
» Denaturation: 94°C for 30 seconds
» Annealing: 50-55°C for 30 seconds (optimize for specific primer pairs)
» Extension: 72°C for 1-3 minutes (adjust based on expected amplicon size)
o Final Extension: 72°C for 10 minutes

» Analyze the RT-PCR products by agarose gel electrophoresis to confirm the amplification of
the correct-sized fragments.

» Purify the PCR products for sequencing.

Protocol 3: Whole Genome Sequencing using lllumina
MiSeq

This protocol outlines the general steps for preparing the amplified rotavirus gene segments for
next-generation sequencing on an Illlumina MiSeq platform.

Materials:
» Purified PCR products of all 11 gene segments

o NEBNext® Ultra™ |l DNA Library Prep Kit for lllumina® or similar
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Agencourt AMPure XP beads

Qubit Fluorometer

Bioanalyzer

lllumina MiSeq System and reagents

Procedure:

e Library Preparation:

o Pool the purified PCR products for each sample.

o Fragment the pooled amplicons to the desired size (e.g., 300-400 bp).

o Perform end-repair, A-tailing, and adapter ligation using a library preparation kit according
to the manufacturer's protocol.

o Purify the ligation products using AMPure XP beads.

o Amplify the library with a limited number of PCR cycles to add indexes and enrich for
adapter-ligated fragments.

o Purify the final library using AMPure XP beads.

e Library Quantification and Quality Control:
o Quantify the library concentration using a Qubit Fluorometer.
o Assess the library size distribution using a Bioanalyzer.

e Sequencing:

[¢]

Pool the indexed libraries from multiple samples.

[¢]

Denature and dilute the pooled library to the final loading concentration.

[e]

Load the library onto the MiSeq reagent cartridge.
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o Perform sequencing on the Illumina MiSeq instrument according to the manufacturer's

instructions.

Protocol 4: Phylogenetic Analysis using MEGA X

This protocol describes the steps for constructing a phylogenetic tree from the obtained
sequence data using the MEGA X software.

Materials:

e Assembled and curated FASTA sequences for each gene segment
e MEGA X (Molecular Evolutionary Genetics Analysis) software
Procedure:

e Data Input and Alignment:

o Launch MEGA X and open the FASTA file containing the sequences for a specific gene

segment.

o Align the sequences using either ClustalW or MUSCLE, which are integrated into MEGA
X. Visually inspect and manually edit the alignment if necessary.

¢ Find Best DNA/Protein Model:

o Under the "Models" menu, select "Find Best DNA/Protein Model (ML)". This will help
determine the most appropriate substitution model for your data.

e Phylogenetic Tree Construction:
o Under the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".

o In the analysis preferences window, select the best-fit model identified in the previous

step.

o Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for

the tree topology.
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o Run the analysis.

o Tree Visualization and Interpretation:
o The resulting phylogenetic tree will be displayed.
o Customize the tree appearance (e.g., branch styles, labels, colors) for clarity.

o Analyze the clustering of sequences to infer evolutionary relationships and identify
different lineages.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of
the evolutionary relationships of G2P[1] rotaviruses.
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Caption: Experimental workflow for phylogenetic analysis of G2P[1] rotavirus.
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Caption: Simplified evolutionary dynamics of G2P[1] rotavirus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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